molecular formula C16H18BNO2 B12974152 (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid

(1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid

Cat. No.: B12974152
M. Wt: 267.1 g/mol
InChI Key: HJXVGTFKWMGNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a tetrahydroquinoline scaffold. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can affect various molecular pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Uniqueness: The presence of the boronic acid group in (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid provides unique reactivity and binding properties, making it distinct from other similar compounds. This functional group allows for versatile chemical transformations and interactions with biological molecules, enhancing its utility in various research and industrial applications .

Properties

Molecular Formula

C16H18BNO2

Molecular Weight

267.1 g/mol

IUPAC Name

(1-benzyl-3,4-dihydro-2H-quinolin-6-yl)boronic acid

InChI

InChI=1S/C16H18BNO2/c19-17(20)15-8-9-16-14(11-15)7-4-10-18(16)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,19-20H,4,7,10,12H2

InChI Key

HJXVGTFKWMGNPW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N(CCC2)CC3=CC=CC=C3)(O)O

Origin of Product

United States

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